![molecular formula C21H27N5O2 B2608251 9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923437-72-3](/img/structure/B2608251.png)
9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of pyrimido[2,1-f]purine, which is a type of purine. Purines are biologically significant molecules found in many organisms. They are involved in various biochemical processes, including the formation of DNA and RNA .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound likely undergoes reactions typical of purines and their derivatives. This could include reactions at the nitrogen atoms or the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present .Scientific Research Applications
- Pyrazolo[3,4-d]pyrimidin-4-ol derivatives have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines . Some compounds demonstrated good to moderate activity, particularly against renal cancer cell lines.
- Researchers have explored the antibacterial potential of pyrazolo[3,4-d]pyrimidin-4-ol derivatives. These compounds could be valuable in combating bacterial infections, including those caused by Staphylococcus aureus .
- Substituted pyrazolo[3,4-d]pyrimidin-4-ol compounds have been evaluated for antioxidant properties. Their ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress makes them interesting candidates for further investigation .
- In vitro studies have indicated activity against skin cancer cell lines (e.g., G-361 cells). Pyrazolo[3,4-d]pyrimidin-4-ol derivatives might be relevant in skin cancer therapy .
- Compounds containing the pyrazolo[3,4-d]pyrimidin-4-ol core have been investigated for CNS-related effects. For instance, they show activity against CNS cancer cell lines (e.g., SF-268) and human leukemia cells (HL-60) .
Anticancer Activity
Antibacterial Properties
Antioxidant Activity
Skin Cancer Treatment
Central Nervous System (CNS) Disorders
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-13(2)12-26-19(27)17-18(23(5)21(26)28)22-20-24(10-7-11-25(17)20)16-9-6-8-14(3)15(16)4/h6,8-9,13H,7,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIFMKVNKXIIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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